molecular formula C24H20FN7O B2737095 N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide CAS No. 1007061-76-8

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide

Cat. No.: B2737095
CAS No.: 1007061-76-8
M. Wt: 441.47
InChI Key: UPIZRTFSSHZPDS-UHFFFAOYSA-N
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Description

N-{1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide is a synthetic small molecule characterized by a complex structure featuring linked pyrazolo[3,4-d]pyrimidine and pyrazole rings, further substituted with a 4-fluorophenyl and a 3,5-dimethylbenzamide group. This molecular architecture is typical of compounds investigated for their potential as kinase inhibitors . The pyrazolo[3,4-d]pyrimidine scaffold is a well-known adenine bioisostere, allowing such molecules to compete with ATP for binding in the catalytic pockets of various enzyme targets . While the specific biological activity and mechanism of action for this compound require further experimental characterization, its structural features suggest it is a candidate for biochemical and pharmacological research, particularly in the field of signal transduction and enzyme regulation. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O/c1-14-8-15(2)10-17(9-14)24(33)29-21-11-16(3)30-32(21)23-20-12-28-31(22(20)26-13-27-23)19-6-4-18(25)5-7-19/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIZRTFSSHZPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide typically involves multi-step organic synthesis processes. These generally begin with the preparation of intermediate compounds through condensation reactions, followed by cyclization to form pyrazole and pyrimidine rings. Common reagents include 4-fluoroaniline, various aldehydes, and hydrazine derivatives.

Industrial Production Methods: Scaling up to industrial production would necessitate optimizing these reaction conditions for yield and purity, often using batch or continuous flow reactors. Efficient catalysts and controlled reaction environments are crucial to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions at the methylene groups, potentially forming ketones or carboxylic acids.

  • Reduction: Reduction reactions may target the pyrazole and pyrimidine rings, altering their electronic properties.

  • Substitution: Aromatic substitution, particularly on the fluorophenyl ring, could lead to functionalization with different groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO4, reducing agents such as LiAlH4, and various halogenating agents for substitution reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used.

Major Products: Products vary widely depending on reaction conditions, but notable transformations include hydroxylation and halogenation products, which may be precursors for further derivatization.

Scientific Research Applications

Chemistry: As a scaffold, this compound provides a platform for synthesizing derivatives with unique properties, useful in material science and catalysis.

Medicine: Investigated for its potential as a therapeutic agent, targeting specific enzymes or receptors due to its structural compatibility.

Industry: Possible uses in developing advanced materials or as a building block in the synthesis of complex organic compounds.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. Its binding may inhibit or activate these targets, triggering downstream effects in cellular pathways.

Molecular Targets and Pathways:

  • Enzymatic inhibition or activation, particularly enzymes involved in metabolic or signaling pathways.

  • Receptor binding, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrazolo[3,4-d]pyrimidine core substituents, linker groups, and terminal aromatic moieties. Key comparisons are outlined below:

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

  • 4-Fluorophenyl vs. 2,3-Dimethylphenyl: The compound in , N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide, replaces the 4-fluorophenyl group with a 2,3-dimethylphenyl moiety.
  • 4-Fluorophenyl vs. Chromen-4-one Systems :
    Examples 28 and 53 in –6 feature pyrazolo[3,4-d]pyrimidine cores conjugated with chromen-4-one scaffolds (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one). These substitutions introduce planar, fused-ring systems that could enhance π-π stacking interactions but reduce metabolic stability due to increased molecular rigidity .

Terminal Benzamide Modifications

  • 3,5-Dimethylbenzamide vs. 3-Fluorobenzamide :
    The target compound’s 3,5-dimethylbenzamide group () contrasts with the 3-fluorobenzamide in its analog. Methyl groups may improve lipophilicity and membrane permeability, whereas fluorine could increase polarity and hydrogen-bonding capacity, impacting solubility and target engagement .

  • Sulfonamide and Alkylamide Derivatives: Compounds in , such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, incorporate sulfonamide or branched alkylamide groups. These modifications likely enhance water solubility and pharmacokinetic profiles but may introduce steric clashes in enzyme-binding pockets .

Data Table: Structural and Functional Comparisons

Compound Name / ID Core Substituent Terminal Group Key Properties/Effects Reference
Target Compound 4-fluorophenyl 3,5-dimethylbenzamide High lipophilicity, potential for improved metabolic stability
N-{1-[1-(2,3-dimethylphenyl)-...}-3-fluorobenzamide 2,3-dimethylphenyl 3-fluorobenzamide Reduced electronegativity; possible lower target affinity
Example 53 (): Chromen-4-one derivative Chromen-4-one 2-fluoro-N-isopropylamide Enhanced π-π stacking; reduced solubility due to fused-ring system
Example 28 (): Dimethylamino-pyrazolo[3,4-d]pyrimidine 4-(dimethylamino) Chromen-4-one Increased basicity; potential for altered kinase inhibition

Research Findings and Implications

  • Synthetic Feasibility : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions, as seen in –4. The target compound’s 4-fluorophenyl group may require precise fluorination steps to avoid byproducts .
  • Structure-Activity Relationships (SAR) :
    • Fluorine atoms at the 4-position of phenyl groups (as in the target compound) are associated with improved binding to ATP-binding pockets in kinases due to electronegative interactions.
    • Methyl groups on benzamide (e.g., 3,5-dimethyl) may shield the compound from oxidative metabolism, extending half-life .

Biological Activity

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C19H19FN6
  • Molecular Weight: 352.4 g/mol
  • IUPAC Name: this compound

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition: The compound acts as a reversible inhibitor of various enzymes involved in cellular signaling pathways. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
  • Targeting Kinases: It has been reported to inhibit specific kinases involved in cancer cell proliferation and survival. This makes it a candidate for targeted cancer therapies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

Study Cell Line IC50 (µM) Mechanism
Wei et al. (2022)MCF7 (breast cancer)0.08Induction of apoptosis and cell cycle arrest
Xia et al. (2022)A549 (lung cancer)26Inhibition of cell proliferation
Huang et al. (2022)B16-F10 (melanoma)2.12CDK2 inhibition

These findings indicate that this compound can effectively inhibit tumor growth in various cancer cell lines.

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory properties:

Study Model IC50 (nM) Effect
Tewari et al. (2014)In vivo model4000Reduction in inflammatory markers
Brullo et al. (2012)COX inhibition assay3.8 (Fmlp-Ome)Dual activity against inflammatory mediators

These results suggest that the compound may be beneficial in treating inflammatory diseases by modulating inflammatory pathways.

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

  • Antitumor Efficacy: A study conducted by Wei et al. demonstrated that the compound significantly inhibited the growth of A549 cells with an IC50 value of 26 µM, indicating its potential as an anticancer agent.
  • Mechanistic Insights: Research by Xia et al. revealed that this compound induces apoptosis in cancer cells through the activation of intrinsic pathways, further supporting its role as a therapeutic agent against malignancies.
  • Inflammation Modulation: Brullo et al.'s work highlighted the compound's ability to inhibit COX enzymes effectively, suggesting its application in managing conditions characterized by excessive inflammation.

Q & A

Q. What are the key synthetic steps for preparing the compound?

The synthesis involves a multi-step process:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 4-fluorophenylhydrazine and 3-methyl-1H-pyrazol-5-amine under reflux conditions .
  • Step 2 : Functionalization of the core through nucleophilic substitution or coupling reactions to introduce the 3,5-dimethylbenzamide group. Optimized conditions (e.g., DMF as solvent, K₂CO₃ as base) ensure regioselectivity .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .

Table 1: Synthesis Overview

StepKey Reagents/ConditionsPurposeReference
14-fluorophenylhydrazine, cyclizationCore formation
2K₂CO₃, DMF, 80–100°CSubstituent introduction
3Silica gel chromatographyPurification

Q. Which characterization techniques validate the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl proton signals at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 516.2) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 66.34° between fluorophenyl groups) and crystal packing .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions .
  • Catalysis : Use Pd-based catalysts for Suzuki-Miyaura couplings to enhance efficiency .
  • Computational Screening : Employ density functional theory (DFT) to predict reactive intermediates and transition states, minimizing trial-and-error .

Q. What structural features influence its biological activity?

The 4-fluorophenyl group enhances π-π stacking with hydrophobic enzyme pockets, while the pyrazolo[3,4-d]pyrimidine core mimics purine bases, enabling kinase inhibition . Crystal structure analysis reveals:

  • Dihedral Angles : 11.50° between pyrazole and benzene rings, favoring planar conformations for target binding .
  • C–H⋯π Interactions : Stabilize protein-ligand complexes (e.g., with ATP-binding sites) .

Table 2: Structural Impact on Bioactivity

FeatureRole in ActivityReference
4-FluorophenylEnhances target affinity
Pyrazolo[3,4-d]pyrimidineMimics purine bases
C–H⋯π interactionsStabilizes binding

Q. How to resolve contradictions in biological assay data?

  • Control Experiments : Test against isoform-selective kinases to rule off-target effects .
  • Structural Analog Comparison : Replace the 3,5-dimethylbenzamide group with trifluoromethyl or methoxy variants to assess substituent effects .
  • Assay Conditions : Standardize ATP concentrations (e.g., 1 mM) to minimize variability in kinase inhibition studies .

Q. What computational methods predict its reactivity or mechanism?

  • Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian) identify low-energy pathways for oxidation/reduction .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., 100-ns trajectories) to prioritize synthesis of high-affinity analogs .

Table 3: Computational Strategies

MethodApplicationReference
DFTPredicts oxidation intermediates
MDModels kinase inhibition

Q. How does the compound’s regioselectivity vary under different conditions?

  • Electrophilic Substitution : Nitration occurs at the para position of the fluorophenyl group under HNO₃/H₂SO₄ due to electron-withdrawing effects .
  • Nucleophilic Substitution : Methoxy groups replace fluorine only under high-temperature basic conditions (e.g., NaOH, 120°C) .

Methodological Notes

  • Experimental Reproducibility : Document solvent purity, reaction atmosphere (N₂/air), and heating methods (microwave vs. oil bath) .
  • Ethical Compliance : Use only for in vitro studies; no human/animal testing .

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